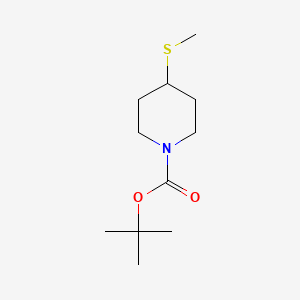

Tert-butyl 4-(methylthio)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-methylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-9(15-4)6-8-12/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSTYDJFVDTJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453497 | |

| Record name | tert-butyl 4-(methylthio)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208245-69-6 | |

| Record name | 1,1-Dimethylethyl 4-(methylthio)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-(methylthio)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylthiol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylthio)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(methylthio)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Data Comparison

| Compound | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| This compound | 1.43 (s, 9H, Boc), 2.10 (s, 3H, SMe) | 28.2 (Boc), 34.5 (SMe) | 267.14 [M+H]<sup>+</sup> |

| Tert-butyl 4-(hydroxybutyl)piperidine-1-carboxylate | 1.40 (s, 9H), 3.60 (t, 2H, -OH) | 64.5 (-OH), 79.8 (Boc) | 257.37 [M+H]<sup>+</sup> |

Biological Activity

Tert-butyl 4-(methylthio)piperidine-1-carboxylate (CAS No. 208245-69-6) is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and a methylthio group at the fourth position, alongside a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 253.38 g/mol. The compound appears as a white to light yellow solid, with a melting point ranging from 81 to 85 °C.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : Starting from piperidin-4-ylmethanol.

- Substitution Reactions : Introducing the tert-butyl and methylthio groups through appropriate reagents.

- Carboxylation : Finalizing the structure with carboxylic acid derivatives.

The synthesis process is crucial as it influences the yield and purity of the compound, which are essential for subsequent biological testing.

The mechanism of action for this compound is not fully elucidated; however, it is believed that its structural components allow it to interact with various biological targets. The methylthio group may enhance binding affinity to specific receptors or enzymes, while the piperidine ring contributes to overall stability and reactivity.

Case Studies and Research Findings

Several studies have investigated related compounds or structural analogs that provide insights into potential biological activities:

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(methylthio)piperidine-1-carboxylate, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves coupling reactions, such as palladium-catalyzed cross-coupling or nucleophilic substitution. For example:

- Step 1: React a piperidine precursor (e.g., 4-mercaptopiperidine) with methyl iodide to introduce the methylthio group.

- Step 2: Protect the piperidine nitrogen using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. For final product crystallization, consider solvent systems like dichloromethane/pentane .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-certified respirators (e.g., P95 for dust, OV/AG/P99 for vapors) in poorly ventilated areas .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra to verify methylthio (-SMe) and Boc group signals. The methylthio group typically appears at ~2.1 ppm (singlet) in NMR .

- Mass Spectrometry: Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., SPhos Pd G3) for coupling efficiency. Lower catalyst loading (1–2 mol%) may reduce costs without compromising yield .

- Solvent Optimization: Replace THF with 2-MeTHF for greener chemistry and easier solvent recovery.

- Temperature Control: Use microwave-assisted synthesis (60–80°C) to accelerate reaction kinetics and minimize side products .

Q. How should researchers address conflicting or incomplete toxicity data in safety assessments?

Methodological Answer:

- Gap Analysis: Cross-reference SDS from multiple vendors (e.g., Key Organics vs. academic reports). Note discrepancies in acute toxicity classifications (e.g., Category 4 oral/dermal toxicity in some SDS vs. "no data" in others ).

- In Silico Predictions: Use tools like ECOSAR or TEST to estimate toxicity endpoints (e.g., LC50) when experimental data are lacking.

- Proactive Testing: Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity if the compound is prioritized for further study .

Q. What advanced analytical techniques are suitable for studying degradation products under varying storage conditions?

Methodological Answer:

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

- Experimental Validation: Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3 ).

- Solubility Profiling: Use nephelometry to quantify solubility in DMSO, water, and ethanol. Note discrepancies with SDS claims (e.g., "slightly soluble" vs. empirical data) .

Data Contradiction Analysis

Example:

- Issue: Some SDS report "no data" for ecotoxicity (e.g., bioaccumulation potential ), while others classify the compound as non-bioaccumulative.

- Resolution:

- Prioritize data from academic studies over vendor SDS when available.

- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation (e.g., BCF < 100 suggests low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.